molecular formula C5H13Cl2N5 B8118370 (2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride

(2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride

Cat. No.: B8118370
M. Wt: 214.09 g/mol
InChI Key: IUCVWERGNWHFIN-UHFFFAOYSA-N
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Description

(2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1-methyl-1H-1,2,4-triazole+ethylenediamine+HCl(2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride\text{1-methyl-1H-1,2,4-triazole} + \text{ethylenediamine} + \text{HCl} \rightarrow \text{this compound} 1-methyl-1H-1,2,4-triazole+ethylenediamine+HCl→(2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH are crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A precursor in the synthesis of the compound.

    Ethylenediamine: Another precursor used in the synthesis.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: A similar compound with potential anticancer properties.

Uniqueness

(2-aminoethyl)(1-methyl-1H-1,2,4-triazol-5-yl)amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

IUPAC Name

N'-(2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.2ClH/c1-10-5(7-3-2-6)8-4-9-10;;/h4H,2-3,6H2,1H3,(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCVWERGNWHFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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